molecular formula C24H19F2N3O3S B12038734 N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12038734
M. Wt: 467.5 g/mol
InChI Key: VJCRMWVBOMDUAA-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The subsequent steps involve the introduction of the 3,4-difluorophenyl and 4-ethoxyphenyl groups through nucleophilic substitution reactions. The final step includes the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, which can lead to the modulation of various biological pathways. This compound may also interact with cellular receptors, influencing signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-difluorophenyl)methyl]-3,4-difluoroaniline
  • N-[(3,4-difluorophenyl)methyl]-4-(trifluoromethoxy)aniline

Uniqueness

N-(3,4-difluorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide is unique due to its specific combination of functional groups and the presence of the quinazolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H19F2N3O3S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H19F2N3O3S/c1-2-32-17-10-8-16(9-11-17)29-23(31)18-5-3-4-6-21(18)28-24(29)33-14-22(30)27-15-7-12-19(25)20(26)13-15/h3-13H,2,14H2,1H3,(H,27,30)

InChI Key

VJCRMWVBOMDUAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)F

Origin of Product

United States

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